molecular formula C22H20ClN3O2S B13379756 (5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one

(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one

Cat. No.: B13379756
M. Wt: 425.9 g/mol
InChI Key: FGSBTRALSWEUPG-HNENSFHCSA-N
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Description

1-butyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including an indole core, a thiazolidinone ring, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolidinone ring, which can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. The indole core is then introduced through a condensation reaction with an appropriate indole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 1-butyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-2-(3-chloro-4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20ClN3O2S/c1-3-4-11-26-17-8-6-5-7-15(17)18(21(26)28)19-20(27)25-22(29-19)24-14-10-9-13(2)16(23)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,24,25,27)/b19-18-

InChI Key

FGSBTRALSWEUPG-HNENSFHCSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=NC4=CC(=C(C=C4)C)Cl)S3)/C1=O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)NC(=NC4=CC(=C(C=C4)C)Cl)S3)C1=O

Origin of Product

United States

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